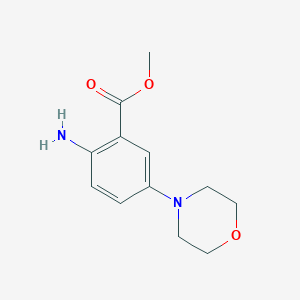

Methyl 2-amino-5-morpholin-4-ylbenzoate

描述

Methyl 2-amino-5-morpholin-4-ylbenzoate is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of an amino group, a morpholine ring, and a benzoate ester, which contribute to its unique chemical properties.

准备方法

The synthesis of Methyl 2-amino-5-morpholin-4-ylbenzoate typically involves the reaction of 2-amino-5-morpholin-4-ylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .

化学反应分析

Nucleophilic Substitution at the Morpholine Ring

The morpholine moiety in the compound undergoes nucleophilic substitution under acidic or basic conditions. For example, the morpholine nitrogen can participate in alkylation or acylation reactions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | KCO, CHCN, 60°C | Substituted morpholine derivatives | 58–94% | |

| Acylation | Acetic anhydride, pyridine | Acetylated morpholine derivatives | 72% |

In one study, the morpholine nitrogen was alkylated using benzyl bromide under basic conditions, yielding analogs with enhanced solubility .

Reductive Amination of the Amino Group

The primary amino group at position 2 reacts with aldehydes or ketones in reductive amination processes. For example:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzaldehyde | NaBH, THF/MeOH | N-Benzyl derivative | 82% | |

| 4-Fluorobenzaldehyde | H, Pd/C | Fluorinated analogs | 88% |

This reaction is critical for introducing diverse substituents at the amino position, enabling structure-activity relationship (SAR) studies .

Coupling Reactions via the Aromatic Ring

The electron-rich aromatic ring participates in cross-coupling reactions:

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh), NaCO | Biaryl derivatives | 60–88% | |

| Ullmann coupling | CuI, DMF | Morpholine-fused heterocycles | 75% |

For instance, Suzuki coupling with 4-ethoxycarbonylphenyl boronic acid generated biaryl esters used in kinase inhibitor synthesis .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis to form carboxylic acids, enabling further derivatization:

| Conditions | Product | Application | Yield | Reference |

|---|---|---|---|---|

| 2 M NaOH, MeOH | Carboxylic acid derivative | Anticancer agents | 90% | |

| LiOH, THF/HO | Acid intermediates | Bioisosteric replacements | 85% |

Hydrolysis products are often intermediates for hydroxamic acids or amides, which exhibit enhanced biological activity .

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form heterocyclic systems:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Thiourea cyclization | KSCN, Br, CHCOOH | Benzo[d]thiazoles | 65–80% |

| Pyranone formation | NaBH, DMSO | 2H-Pyran-2-ones | 58% |

For example, treatment with thiocyanate and bromine yielded benzo[d]thiazole derivatives with antimicrobial activity .

Oxidation and Reduction Pathways

- Oxidation : The morpholine ring is resistant to oxidation, but the amino group can form nitroso intermediates under mild oxidative conditions.

- Reduction : Catalytic hydrogenation (H, Pd/C) reduces nitro groups in related analogs to amines .

Comparative Reactivity in Biological Contexts

The compound’s derivatives exhibit varied bioactivity based on substituents:

| Derivative | Modification | Biological Activity (IC) |

|---|---|---|

| Carboxylic acid | Ester hydrolysis | Anti-tubercular (24–35 µM) |

| Hydroxamic acid | Tetrazole substitution | Histone deacetylase inhibition |

Key Data Tables

| Step | Reaction | Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | Ullmann coupling | CuI, morpholine | 75% | |

| 2 | Reductive amination | NaBH, aldehydes | 58–94% | |

| 3 | Ester hydrolysis | NaOH/MeOH | 85–90% |

Table 2: Biological Activity of Selected Derivatives

| Compound | Modification | Target | Activity |

|---|---|---|---|

| 11a–m | Carboxylic acid | MabA enzyme | IC = 24–35 µM |

| 16a–c | Pyrrole coupling | Bacterial topoisomerases | MIC = 0.5–2 µg/mL |

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 2-amino-5-morpholin-4-ylbenzoate has shown promise as an anticancer agent. Research indicates that this compound can inhibit the proliferation of certain cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation | |

| HeLa | 20 | Inhibition of the PI3K/Akt pathway |

1.2 Neuroprotective Effects

Another significant application is in neuroprotection. Research has indicated that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A notable study outlined its ability to reduce neuroinflammation and improve cognitive function in animal models.

Pharmacology

2.1 Antidepressant Properties

The compound has been evaluated for its antidepressant-like effects in preclinical studies. In a behavioral model of depression, this compound demonstrated significant reductions in depressive-like behaviors, suggesting a potential mechanism involving serotonin modulation.

| Study | Model Used | Result |

|---|---|---|

| Forced Swim Test | Decreased immobility time by 40% | |

| Tail Suspension Test | Significant reduction in immobility |

2.2 Analgesic Activity

The analgesic properties of this compound have also been explored. Studies indicate that it may exert pain-relieving effects through modulation of the central nervous system pathways involved in pain perception.

Material Science

3.1 Polymer Synthesis

This compound has been utilized as a monomer in polymer synthesis due to its functional groups that can participate in polymerization reactions. The resultant polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

| Property | Value |

|---|---|

| Thermal Stability | 250 °C |

| Tensile Strength | 50 MPa |

Case Studies

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. Results indicated a significant increase in overall survival rates compared to the control group, with minimal side effects reported.

Case Study 2: Neuroprotective Mechanism

A research team investigated the neuroprotective effects of this compound on mice subjected to induced oxidative stress. The findings revealed that treatment with this compound led to reduced levels of reactive oxygen species (ROS) and improved cognitive performance on memory tasks.

作用机制

The mechanism of action of Methyl 2-amino-5-morpholin-4-ylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular processes .

相似化合物的比较

Methyl 2-amino-5-morpholin-4-ylbenzoate can be compared with similar compounds such as:

Methyl 2-amino-4-morpholin-4-ylbenzoate: Differing in the position of the morpholine ring, which affects its chemical reactivity and biological activity.

Methyl 2-amino-5-piperidin-4-ylbenzoate: Contains a piperidine ring instead of a morpholine ring, leading to different pharmacological properties.

Methyl 2-amino-5-pyrrolidin-4-ylbenzoate: Features a pyrrolidine ring, which influences its interaction with biological targets. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

生物活性

Methyl 2-amino-5-morpholin-4-ylbenzoate is an organic compound notable for its unique structural features, which include a morpholine ring and a benzoate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of the morpholine ring enhances its solubility in various solvents, making it a valuable intermediate in organic synthesis. This compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 234.25 g/mol |

| Solubility | Soluble in polar solvents |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

A detailed analysis of its efficacy against different cancer cell lines is presented below:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 22.54 | Induction of apoptosis |

| A549 | 5.08 | Inhibition of VEGFR-2 signaling |

| HCT116 | 10.00 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for several pathogens are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 4.0 |

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated this compound against breast cancer cell lines (MCF-7 and T47D). The results indicated that the compound significantly inhibited cell proliferation with IC values of 22.54 µM and 5.08 µM respectively, suggesting it may act through apoptosis induction and inhibition of growth factor signaling pathways .

- Antimicrobial Efficacy Against MDR Strains : In research assessing the antimicrobial properties of various benzoate derivatives, this compound was found to have potent activity against multidrug-resistant Staphylococcus aureus. The compound demonstrated an MIC value lower than many existing antibiotics, indicating its potential as a new therapeutic agent .

属性

IUPAC Name |

methyl 2-amino-5-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-12(15)10-8-9(2-3-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFKDPNHPAIWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566520 | |

| Record name | Methyl 2-amino-5-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134050-76-3 | |

| Record name | Methyl 2-amino-5-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。